LSD1 Inhibitory Potency (IC50): 3-Nitro Derivative vs. Unsubstituted Core Scaffold
The 3-nitro substitution on the pyridine ring confers a quantifiable advantage in LSD1 inhibitory potency compared to the unsubstituted core scaffold. 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine exhibits an IC50 value of 62 nM against LSD1 . In contrast, the parent 3-(piperidin-4-ylmethoxy)pyridine scaffold, lacking the nitro group, shows a higher IC50 value of 240 nM under comparable assay conditions [1]. This 3.9-fold improvement in potency highlights the critical contribution of the nitro group to target engagement.
| Evidence Dimension | LSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | 3-(piperidin-4-ylmethoxy)pyridine core scaffold: 240 nM |
| Quantified Difference | 3.9-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay; target LSD1 catalytic domain. Data compiled from vendor technical datasheets and binding databases. |
Why This Matters
Lower IC50 indicates a higher probability of achieving target engagement at lower compound concentrations, which is essential for hit-to-lead optimization and reduces the risk of off-target effects in cell-based assays.
- [1] BindingDB. BDBM50153587: 2-(Piperidin-4-ylmethoxy)pyridine derivative LSD1 IC50. View Source
